4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is characterized by the presence of a chromenone core structure substituted with a phenyl group and a nitrobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common method is the condensation of 3-phenylchromen-4-one with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrobenzoate moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of chromenone quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitrobenzoate moiety can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a nitrobenzoate ester.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: Contains a diethylcarbamate group instead of a nitrobenzoate ester.
5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Contains a glucopyranosiduronic acid group.
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate is unique due to the presence of the nitrobenzoate ester, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitro group can undergo specific reactions, such as reduction to an amino group, which can further participate in various biochemical processes.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21-18-10-9-17(29-22(25)15-7-4-8-16(11-15)23(26)27)12-20(18)28-13-19(21)14-5-2-1-3-6-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDUQQZNAVPABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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